Dimethyl(2,2-difluoroethyl)amine

Descripción general

Descripción

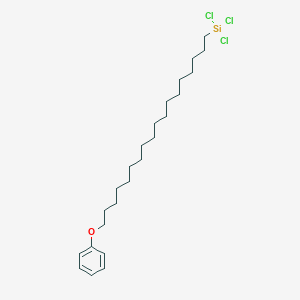

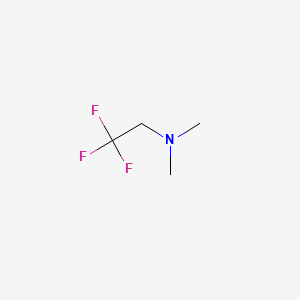

Dimethyl(2,2-difluoroethyl)amine is a chemical compound with the formula C4H8F3N . It is used in research and development .

Synthesis Analysis

The synthesis of amines, such as Dimethyl(2,2-difluoroethyl)amine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The molecular structure of Dimethyl(2,2-difluoroethyl)amine involves a nitrogen atom bonded to two methyl groups and a 2,2-difluoroethyl group . The nitrogen atom in amines is typically sp3 hybridized, forming a trigonal pyramidal shape .Chemical Reactions Analysis

Amines, including Dimethyl(2,2-difluoroethyl)amine, can undergo a variety of reactions. These include reactions with acid chlorides to form amides, and the Hofmann elimination, which involves the conversion of an amine to an alkene .Physical And Chemical Properties Analysis

Dimethyl(2,2-difluoroethyl)amine is stable under recommended temperatures and pressures . Its molecular weight is 127.1082 .Aplicaciones Científicas De Investigación

Catalytic Applications

Dimethyl(2,2-difluoroethyl)amine, as part of the broader family of amines, plays a significant role in catalysis. Amines are essential intermediates in chemical industries and are used extensively in manufacturing various products such as agrochemicals, pharmaceuticals, detergents, fabric softeners, lubricants, and food additives. One of the processes where amines are utilized is in direct alcohol amination, which is an attractive process due to water being the main byproduct. This reaction is commonly used for the production of low alkyl chain amines, including dimethylamines, in the presence of Brønsted and Lewis acid catalysts (Pera‐Titus & Shi, 2014).

Fluorinating Reagents

Dimethyl(2,2-difluoroethyl)amine and similar compounds have been studied for their potential as fluorinating reagents. They have been used to replace hydroxyl groups in alcohols and carboxylic acids with fluorine atoms, with comparisons made to other fluoroamine reagents (Dmowski & Kamiński, 1983).

Synthesis of Amides

The synthesis of amides from carboxylic acids and amines is a vital process in organic chemistry. Compounds similar to dimethyl(2,2-difluoroethyl)amine have been used effectively in the direct amidation of various carboxylic acids with a range of amines, demonstrating the versatility of these compounds in synthesizing important chemical products (Lanigan, Starkov, & Sheppard, 2013).

Marine Sediments and Atmospheric Chemistry

In marine sediments, amines like dimethylamine play a role in the geochemical cycle. Studies have found that dimethyl and trimethyl amine are present in significant amounts in marine sediments, indicating their role in the decomposition of organic nitrogen compounds. This presence suggests that amines could influence the chemical dynamics within these environments (Lee & Olson, 1984). Furthermore, in atmospheric chemistry, amines have been shown to enhance sulfuric acid-water nucleation more effectively than ammonia, implying their significant role in atmospheric processes (Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008).

Safety and Hazards

Dimethyl(2,2-difluoroethyl)amine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing the gas, to use only outdoors or in a well-ventilated area, and to wear protective gloves, eye protection, and face protection when handling this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2,2,2-trifluoro-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSHBYHMVOHXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231450 | |

| Record name | Dimethyl(2,2-difluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(2,2-difluoroethyl)amine | |

CAS RN |

819-06-7 | |

| Record name | Dimethyl(2,2-difluoroethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000819067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl(2,2-difluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-4-nitro-](/img/structure/B3057430.png)

![7-Amino-1-{[2-(diethylamino)ethyl]amino}-4-methyl-9H-thioxanthen-9-one](/img/structure/B3057431.png)

![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)